AZD3264

概要

説明

科学的研究の応用

AZD3264 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of IkB-kinase IKK2 and its effects on various biochemical pathways.

Biology: Investigated for its role in modulating inflammatory and immune responses, making it a valuable compound for studying diseases related to inflammation.

Medicine: Potential therapeutic applications in treating asthma and chronic pulmonary obstructive disorder by inhibiting IkB-kinase IKK2.

Industry: Utilized in the development of new drugs targeting inflammatory pathways

作用機序

AZD3264は、選択的にIκBキナーゼIKK2を阻害することで効果を発揮します。 この阻害は、転写因子核因子κB(NF-κB)の活性を調節するタンパク質であるIκBのリン酸化と分解を防ぎます。 IκBキナーゼIKK2を阻害することにより、this compoundはNF-κBの活性化を減らし、サイトカイン、ケモカイン、接着分子などの炎症性メディエーターの発現を減少させます .

類似の化合物との比較

類似の化合物

AZD3265: 類似の作用機序を持つが、化学構造が異なる化合物です。

ユニークさ

This compoundは、IκBキナーゼIKK2に対する高い選択性と、特定の炎症性疾患の治療の可能性のためにユニークです。 その独特の化学構造と最適化された薬物動態特性は、さらなる開発のための有望な候補としています .

生化学分析

Biochemical Properties

AZD3264 plays a significant role in biochemical reactions by inhibiting the IkB-kinase IKK2 . The IKK2 enzyme is a part of the nuclear factor kappa B (NF-κB) signaling pathway, which regulates inflammatory and immune responses . By inhibiting IKK2, this compound can potentially control the expression of inflammatory mediators .

Cellular Effects

The effects of this compound on cells are primarily related to its role as an IKK2 inhibitor . By inhibiting IKK2, this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the IKK2 enzyme . As an IKK2 inhibitor, this compound can bind to the enzyme and prevent it from activating the NF-κB signaling pathway . This can lead to changes in gene expression and cellular responses .

Dosage Effects in Animal Models

In animal models, specifically dogs, this compound has shown linear pharmacokinetic characteristics following intravenous administration at doses ranging from 0.3 to 2.7 mg/kg . The effects of different dosages of this compound on these models are still being studied.

Metabolic Pathways

As an IKK2 inhibitor, it is likely that this compound interacts with enzymes and cofactors in the NF-κB signaling pathway

Transport and Distribution

Given its role as an IKK2 inhibitor, it is likely that this compound interacts with various transporters or binding proteins .

Subcellular Localization

As an IKK2 inhibitor, it may be localized to areas of the cell where the IKK2 enzyme is present

準備方法

合成経路と反応条件

AZD3264の合成には、重要な中間体の形成とその後の最終生成物への反応を含む、複数のステップが含まれます。 特定の合成経路と反応条件は、所有権により、詳細に公表されていません。 類似の化合物を合成するための一般的な方法は、有機溶媒、触媒、および制御された反応条件を使用して、高純度と収率を達成することを含みます .

工業生産方法

This compoundの工業生産は、一貫性と効率を確保するために、最適化された反応条件を使用した大規模合成を含む可能性があります。 これには、精製および品質管理のための高速液体クロマトグラフィー(HPLC)の使用が含まれます .

化学反応の分析

反応の種類

AZD3264は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化誘導体になります。

還元: 還元反応は、化合物の官能基を修飾するために使用できます。

一般的な試薬と条件

This compoundを含む反応で一般的に使用される試薬には、有機溶媒、酸、塩基、触媒などがあります。 温度、圧力、pHなどの反応条件は、目的の結果を得るために慎重に制御されます .

主要な製品

これらの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応は酸化誘導体を生成する可能性があり、置換反応は分子に新しい官能基を導入できます .

科学研究への応用

This compoundは、以下を含むいくつかの科学研究への応用があります。

化学: IκBキナーゼIKK2の阻害とそのさまざまな生化学経路への影響を研究するためのツール化合物として使用されます。

生物学: 炎症および免疫反応の調節における役割が調査されており、炎症に関連する疾患を研究するための貴重な化合物となっています。

医学: IκBキナーゼIKK2を阻害することで、喘息および慢性閉塞性肺疾患の治療における潜在的な治療的応用があります。

類似化合物との比較

Similar Compounds

AZD3265: A compound with a similar mechanism of action but different chemical structure.

AZD3266: Another related compound targeting IkB-kinase IKK2 with potential therapeutic applications

Uniqueness

AZD3264 is unique due to its high selectivity for IkB-kinase IKK2 and its potential for treating specific inflammatory diseases. Its distinct chemical structure and optimized pharmacokinetic properties make it a promising candidate for further development .

特性

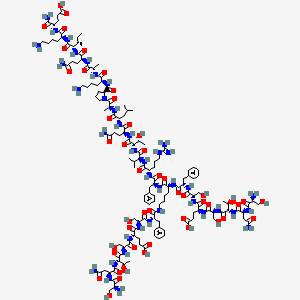

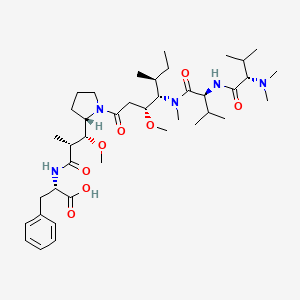

IUPAC Name |

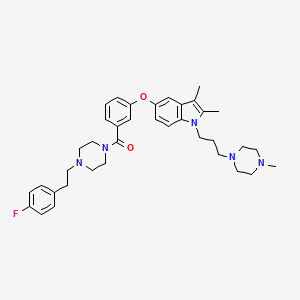

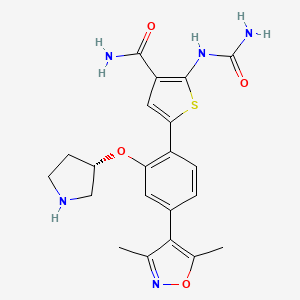

2-(carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(3S)-pyrrolidin-3-yl]oxyphenyl]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4S/c1-10-18(11(2)30-26-10)12-3-4-14(16(7-12)29-13-5-6-24-9-13)17-8-15(19(22)27)20(31-17)25-21(23)28/h3-4,7-8,13,24H,5-6,9H2,1-2H3,(H2,22,27)(H3,23,25,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFIXEFNQPDISY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)OC4CCNC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)O[C@H]4CCNC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609281-86-8 | |

| Record name | AZD-3264 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609281868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-3264 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TT3S8GPB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)- (AZD3264) and what are its downstream effects?

A: 3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)- (this compound) is a selective inhibitor of IkB-kinase IKK2 [, ]. While the provided research papers focus on the compound's analytical chemistry and synthesis, the broader scientific literature indicates that IKK2 plays a critical role in the NF-κB pathway, which is involved in inflammatory responses. By inhibiting IKK2, this compound is expected to dampen the inflammatory cascade.

Q2: Can you elaborate on the analytical method used for quantifying this compound in biological samples and its validation?

A: A highly sensitive and selective method using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) was employed to quantify this compound in dog plasma []. The method incorporated a solvent-induced phase transition extraction (SIPTE) technique for sample preparation, enhancing the extraction efficiency of this compound from plasma. This method was rigorously validated according to bioanalytical guidelines, confirming its accuracy (95.11-105.06% intra-batch, 96.83-102.80% inter-batch), precision, selectivity, sensitivity, linearity, and stability for pharmacokinetic studies in dogs [].

Q3: What are the key structural features of this compound that are important for its activity?

A: While the exact Structure-Activity Relationship (SAR) of this compound is not explicitly discussed in the provided research, the synthetic route described in one paper [] highlights the significance of specific functional groups and their positioning. For instance, the differential reactivity of halogen atoms was strategically utilized to achieve the desired regioisomeric purity, suggesting that the halogen substitution pattern on the aromatic ring might be crucial for binding to IKK2. Additionally, the presence of the thiophene ring and the pyrrolidine moiety likely contributes to the molecule's overall conformation and binding affinity. Further investigation into the SAR of this compound could involve synthesizing and evaluating analogs with modifications to these key structural elements.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。